molecular formula C21H20FNO4 B11160466 N-(3-fluorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(3-fluorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B11160466
M. Wt: 369.4 g/mol
InChI Key: VQMHRGROZDJRMM-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl acetic acid: This intermediate can be synthesized by the condensation of 7-methoxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of the amide bond: The acetic acid derivative is then reacted with 3-fluorobenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[(3-fluorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share the chromen-2-one core structure and exhibit similar biological activities.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group may have comparable chemical reactivity and biological properties.

    Methoxy-substituted compounds: The presence of a methoxy group can influence the compound’s solubility, reactivity, and biological activity.

List of Similar Compounds

  • 7-methoxy-4-methylcoumarin
  • 3-fluorobenzylamine
  • 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl acetic acid

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C21H20FNO4/c1-13-8-21(25)27-19-11-18(26-2)15(10-17(13)19)6-7-20(24)23-12-14-4-3-5-16(22)9-14/h3-5,8-11H,6-7,12H2,1-2H3,(H,23,24)

InChI Key

VQMHRGROZDJRMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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